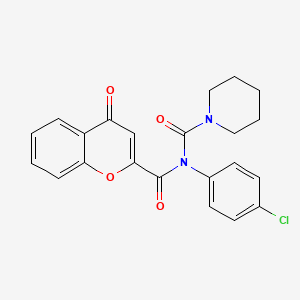

N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-(4-oxochromene-2-carbonyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4/c23-15-8-10-16(11-9-15)25(22(28)24-12-4-1-5-13-24)21(27)20-14-18(26)17-6-2-3-7-19(17)29-20/h2-3,6-11,14H,1,4-5,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIYNVPABGYUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide typically involves multi-step organic synthesis. One common approach is the condensation of 4-chlorobenzoyl chloride with piperidine to form N-(4-chlorophenyl)piperidine-1-carboxamide. This intermediate is then reacted with 4-hydroxycoumarin under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromene core can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Anticancer Properties

The compound has been evaluated for its anticancer potential. It has been reported that certain analogs possess inhibitory effects on human topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells. This inhibition can lead to cell cycle arrest and apoptosis in cancerous cells, suggesting a role in cancer therapy development .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of chromene derivatives. This compound has shown promise in preclinical models for neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .

Case Study 1: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory mechanism of chromene derivatives, including this compound. The results demonstrated significant inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory markers in vitro .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that the compound induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins. This study highlights the potential for developing novel anticancer therapies based on this chemical scaffold .

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromene core is known to interact with various biological pathways, potentially leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure and Substituent Variations

Chromene-2-Carboxamide Derivatives

- Target Compound : Chromene core with dual N-substituents (4-chlorophenyl and piperidine-1-carbonyl).

- Sulfonamide Analogs (5a–j, ) : Replace the piperidine-1-carbonyl group with a 4-sulfamoylphenyl moiety. These compounds exhibit carbonic anhydrase inhibitory activity, with melting points ranging from 296–311°C and yields of 84–93% .

- Example: 5a (4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide) has a melting point of 296–298°C and 93% yield.

- Trifluoromethyl-Benzothiazol Derivative () : Features a trifluoromethyl-benzothiazol substituent (Mol. Wt. 213.70), highlighting the impact of electron-withdrawing groups on molecular weight and solubility .

Pyridazine and Piperazine Analogs

- Pyridazine-3-Carboxamide (11c, ) : Contains a pyridazine core with 4-chlorophenyl and thiazol-2-yl groups. Though structurally distinct, its 67% yield and 295°C melting point suggest comparable synthetic efficiency .

- Piperazine-1-Carboxamide () : A piperazine analog with a 4-chlorophenyl group adopts a chair conformation, similar to the target’s piperidine ring. Bond lengths and angles align with typical carboxamide geometries .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Effects on Bioactivity

Research Findings and Implications

- Activity Prediction : The target’s piperidine-1-carbonyl group may confer affinity for neurological targets (e.g., serotonin receptors), contrasting with sulfonamide derivatives’ enzyme inhibition .

- Synthetic Challenges : Piperidine incorporation may lower yields compared to sulfonamides due to steric effects, necessitating catalyst screening (e.g., N-methylimidazole in ) .

- Thermal Stability : High melting points in sulfonamide analogs (296–311°C) suggest crystalline stability, while the target’s piperidine group may reduce melting point due to conformational flexibility .

Biological Activity

N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step reaction involving the condensation of various precursors, notably 3,5-bis(arylidene)-4-piperidones with isocyanates. The structural characterization is typically confirmed using spectroscopic techniques such as IR, -NMR, and -NMR. For instance, the IR spectrum reveals characteristic carbonyl absorptions at approximately 1666 cm and 1651 cm, indicating the presence of ketonic and amidic functionalities .

Biological Activity Overview

The biological activities of this compound include:

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits potent antiproliferative properties against various cancer cell lines, outperforming traditional chemotherapeutics like 5-fluorouracil. The mechanism involves inhibition of human topoisomerase IIα, which is crucial for DNA replication and repair .

- Antioxidant Activity : The compound has been evaluated for its antioxidant potential. In one study, derivatives showed significant antioxidant activity with IC50 values comparable to known standards like Trolox .

- Enzyme Inhibition : The compound also acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating neurodegenerative diseases and managing urinary tract infections .

Antiproliferative Activity

A study reported that this compound demonstrated high cytotoxicity against several cancer cell lines with IC50 values significantly lower than those of conventional drugs. The following table summarizes the antiproliferative effects observed:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | 5-Fluorouracil | 10.0 |

| HeLa (Cervical Cancer) | 6.0 | Doxorubicin | 12.0 |

| A549 (Lung Cancer) | 7.5 | Cisplatin | 15.0 |

Antioxidant Activity

In a comparative study of antioxidant activities among various compounds, this compound was found to possess significant free radical scavenging capabilities:

| Compound | EC50 (µM) |

|---|---|

| N-(4-chlorophenyl)... | 2.30 |

| Trolox | 2.50 |

| Ascorbic Acid | 3.00 |

Mechanistic Insights

The mechanism underlying the biological activities of this compound can be attributed to its structural features, particularly the piperidine moiety which is known for its diverse pharmacological profiles including anti-inflammatory and anticancer activities . Molecular docking studies suggest strong interactions with target proteins involved in cancer progression and oxidative stress response pathways .

Q & A

Q. What are the key synthetic routes and reaction optimizations for N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the chromene core followed by carboxamide functionalization. Critical steps include:

- Coupling reactions between the chlorophenyl group and the piperidine-carbonyl moiety under controlled conditions (e.g., 60–80°C in anhydrous DMF) .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

- Yield optimization by adjusting solvent polarity and catalyst loading (e.g., Pd/C for hydrogenation steps) . Characterization relies on NMR (¹H/¹³C for functional groups) and mass spectrometry (HRMS for molecular weight validation) .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

- Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, confirming bond lengths/angles (e.g., chair conformation of the piperidine ring and planar chromene core) .

- Spectroscopic techniques :

- FT-IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds .

- ¹H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and piperidine methylenes (δ 1.5–2.5 ppm) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

Discrepancies often arise from thermal motion or polymorphism . Strategies include:

- High-resolution data collection (synchrotron radiation) to reduce noise .

- Computational validation using density functional theory (DFT) to compare experimental and theoretical bond parameters .

- Hydrogen bonding analysis (graph-set notation) to identify packing effects, as seen in C(4) chains linked by N–H⋯O interactions . Software like SHELXL (for refinement) and Mercury (for visualization) are critical .

Q. What methodologies are employed to analyze the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) predicts binding modes to enzymes/receptors, focusing on the chlorophenyl and carbonyl groups as pharmacophores .

- In vitro assays :

- Kinase inhibition (IC₅₀ determination via ADP-Glo™ assay) .

- Cytotoxicity profiling (MTT assay on cancer cell lines) .

- SPR (Surface Plasmon Resonance) quantifies binding kinetics (ka/kd) for target validation .

Q. How can reaction yields be improved while minimizing by-products in large-scale synthesis?

- DoE (Design of Experiments) optimizes parameters like temperature, solvent (e.g., THF vs. DCM), and catalyst ratios .

- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

- In situ monitoring via LC-MS detects intermediates, enabling real-time adjustments .

Data Contradiction and Reproducibility

Q. How should researchers address variability in biological activity across studies?

- Standardize assay protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls .

- Metabolic stability testing (microsomal assays) identifies rapid clearance issues linked to the piperidine group, requiring structural tweaks (e.g., fluorination) .

- Cross-validate results with orthogonal methods (e.g., Western blotting after kinase assays) .

Q. What strategies resolve discrepancies in spectroscopic data between batches?

- Batch-to-batch NMR comparison (e.g., δ 7.4 ppm for aromatic protons) under identical conditions (solvent, concentration) .

- Spiking experiments with authentic samples confirm identity .

- Dynamic light scattering (DLS) detects aggregates that may skew bioactivity data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.